molecular formula C22H34O6 B3030082 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate CAS No. 863780-90-9

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate

Cat. No.: B3030082
CAS No.: 863780-90-9
M. Wt: 394.5 g/mol
InChI Key: QCJKXQWAFFZFLJ-VQTJNVASSA-N
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Description

(3R,5S)-1-(3,4-Dimethoxyphenyl)decane-3,5-diol diacetate is a natural product found in Zingiber officinale with data available.

Scientific Research Applications

1. Identification and Isolation from Ginger

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate, a derivative of [6]-Gingerdiol, has been identified in the rhizomes of Zingiber officinale (common ginger). The compound was isolated and its structure established through chemical and spectroscopic evidence, highlighting the diverse phytochemical composition of ginger (Kikuzaki, Tsai, & Nakatani, 1992) (Kikuzaki, Tsai, & Nakatani, 1992).

2. Antioxidative Activities

A study on novel glucosides related to 6-gingerdiol isolated from fresh ginger, including 3',5-diacetoxy-1-(4-hydroxy-3-methoxy-phenyl)decane, demonstrated their antioxidative activities. These compounds showed significant antioxidant capacity, as evaluated through linoleic acid model systems and DPPH radical-scavenging ability (Sekiwa, Kubota, & Kobayashi, 2000) (Sekiwa, Kubota, & Kobayashi, 2000).

3. Potential Neuroprotective Effects

Research suggests that ginger, containing compounds like 3',5-diacetoxy-6-gingerdiol, may offer neuroprotective benefits. The bioactive compounds in ginger, including gingerdiols, are being investigated for their potential role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties (Arcusa et al., 2022) (Arcusa et al., 2022).

4. Role in Metabolic Processes

Gingerdiol compounds, including 3',5-diacetoxy-6-gingerdiol, have been studied for their roles in metabolic processes. For instance, the metabolism of [6]-gingerol in rats involves the formation of various gingerdiol compounds, suggesting the importance of ginger's metabolites in its pharmacological effects (Nakazawa & Ohsawa, 2002) (Nakazawa & Ohsawa, 2002).

5. Bioactivity in Food and Pharmaceutical Industries

A comprehensive review highlighted the pungency and bioactivity of gingerols, including derivatives like gingerdiols. This study provided insights into the application of these compounds in food and pharmaceutical industries, emphasizing their potential in enhancing health and managing diseases (Gao et al., 2022) (Gao et al., 2022).

6. Antioxidant and Anticancer Activities

Further research on gingerdiol compounds in ginger showed their roles as antioxidants and potential anticancer agents. These studies suggest that gingerdiols, including 3',5-diacetoxy-6-gingerdiol, contribute to the recognized biological activities of ginger, such as antioxidative and anticancer properties (Lv et al., 2012) (Lv et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 3’-Methoxy-6This compound is a derivative of gingerdiol, a compound found in ginger, which has been studied for its potential anti-inflammatory and antioxidant properties

Mode of Action

The exact mode of action of 3’-Methoxy-6It is hypothesized that like other gingerdiol derivatives, it may interact with its targets to modulate biochemical pathways and exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by 3’-Methoxy-6Related compounds have been shown to influence pathways associated with inflammation and oxidative stress

Pharmacokinetics

The pharmacokinetic properties of 3’-Methoxy-6Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of 3’-Methoxy-6Related compounds have demonstrated anti-inflammatory and antioxidant effects

Action Environment

The action, efficacy, and stability of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '3'-Methoxy-[6]-Gingerdiol 3,5-diacetate' involves the protection of the hydroxyl groups on the gingerol molecule, followed by the methylation of the protected hydroxyl group to form the methoxy group. The protected and methylated gingerol is then subjected to a diol cleavage reaction to form the desired compound.", "Starting Materials": [ "Gingerol", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of hydroxyl groups on gingerol using acetic anhydride and sodium hydroxide", "Methylation of protected gingerol using methanol and hydrochloric acid", "Diol cleavage of protected and methylated gingerol using sodium hydroxide and diethyl ether" ] }

CAS No.

863780-90-9

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate

InChI

InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1

InChI Key

QCJKXQWAFFZFLJ-VQTJNVASSA-N

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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